molecular formula C14H14O4 B12690417 Antrocinnamomin C CAS No. 888223-13-0

Antrocinnamomin C

Cat. No.: B12690417
CAS No.: 888223-13-0
M. Wt: 246.26 g/mol
InChI Key: FJGYSGJBIYTUFG-UHFFFAOYSA-N
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Description

Antrocinnamomin C is a maleimide derivative isolated from the mycelia of the medicinal mushroom Antrodia cinnamomea . This compound has been identified in scientific research for its nitric oxide (NO) inhibitory activities in macrophages, suggesting potential as a candidate for investigating anti-inflammatory pathways . The broader Antrodia cinnamomea species, from which it is sourced, is well-known in traditional medicine and has been the subject of modern scientific studies for its diverse biological activities, which include potent anti-inflammatory and cytotoxic properties . Research into similar compounds from this fungus indicates a potential role in modulating cell survival pathways, such as the MAPK signaling cascade . This makes this compound a compound of interest for further exploration in pharmacological research, particularly in the context of inflammation and cellular signaling. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

888223-13-0

Molecular Formula

C14H14O4

Molecular Weight

246.26 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-4-(2-methylpropyl)furan-2,5-dione

InChI

InChI=1S/C14H14O4/c1-8(2)7-11-12(14(17)18-13(11)16)9-3-5-10(15)6-4-9/h3-6,8,15H,7H2,1-2H3

InChI Key

FJGYSGJBIYTUFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C(=O)OC1=O)C2=CC=C(C=C2)O

Origin of Product

United States

Biosynthesis of Antrocinnamomin C

The biosynthesis of Antrocinnamomin C in Antrodia cinnamomea is a complex process that likely involves several key metabolic pathways. While the exact pathway for this compound has not been fully elucidated, it is believed to originate from precursors synthesized through the terpenoid backbone biosynthesis pathway. nih.gov This pathway produces the fundamental building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP), via the mevalonate (B85504) (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways. nih.govresearchgate.net

Genomic and transcriptomic analyses of Antrodia cinnamomea have identified genes encoding enzymes that are likely involved in the synthesis of its secondary metabolites. These include polyketide synthases, cytochrome P450 enzymes, methyltransferases, and prenyltransferases, which are all crucial for the assembly of complex molecules like this compound. vulcanchem.com

Chemical Synthesis of Antrocinnamomin C

The total chemical synthesis of Antrocinnamomin C and related compounds has been a subject of interest for organic chemists. These synthetic efforts are important for confirming the structure of the natural product and for providing a reliable source of the compound for further biological testing, as isolating it from its natural source can be challenging due to the rarity of the fungus.

While specific details on the complete synthesis of this compound are not extensively documented in the provided search results, the synthesis of related natural products from Antrodia cinnamomea, such as (-)-antrocin, has been achieved. nih.gov These synthetic routes often involve multiple steps, including stereoselective reactions to control the three-dimensional arrangement of atoms in the molecule. nih.gov For instance, the synthesis of (-)-antrocin utilized a stereoselective aldol (B89426) condensation and a non-basic Lombardo olefination as key steps. nih.gov Similar strategies could potentially be applied to the synthesis of this compound.

Investigated Biological Activities of Antrocinnamomin C

Anticancer Activity

Several studies have investigated the potential of compounds from Antrodia cinnamomea to act as anticancer agents. nih.govnih.gov While the specific anticancer activity of Antrocinnamomin C is not detailed in the provided search results, related compounds from the same fungus have shown promising results. For example, extracts of Antrodia cinnamomea have been shown to inhibit the growth of hepatocellular carcinoma cells by inducing cell cycle arrest at the G2/M phase and promoting apoptosis (programmed cell death). nih.govresearchgate.net

The mechanisms behind these anticancer effects are often multifaceted, involving the modulation of various signaling pathways. nih.gov For instance, some Antrodia cinnamomea extracts have been found to affect the MAPK signaling pathways, which are crucial for cell survival and proliferation. nih.govresearchgate.net The induction of apoptosis can be triggered through the activation of caspases, a family of protease enzymes that play essential roles in programmed cell death. nih.govfrontiersin.org

Modulation of Macrophage Activation and Associated Inflammatory Mediators (e.g., Nitric Oxide Inhibition)

Anti-inflammatory Activity

This compound and other related compounds from Antrodia cinnamomea have been investigated for their anti-inflammatory properties. mdpi.comnih.govresearchgate.net Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. nih.gov

One of the key mechanisms by which these compounds exert their anti-inflammatory effects is by inhibiting the production of nitric oxide (NO). nih.gov While NO plays important roles in the body, excessive production can contribute to inflammation. Bioactivity-directed fractionation of Antrodia cinnamomea mycelia led to the isolation of this compound and other maleic anhydride (B1165640) derivatives, which were evaluated for their ability to inhibit NO production in macrophages. nih.gov The inhibition of pro-inflammatory mediators like NO is a common strategy for anti-inflammatory drugs. nih.govnih.govfrontiersin.org

Direct Radical Scavenging Activities (e.g., DPPH radical scavenging)

Neuroprotective Effects

The potential neuroprotective effects of compounds from Antrodia cinnamomea are an emerging area of research. nih.govresearchgate.net Neurological disorders often involve complex pathological processes, including oxidative stress, neuroinflammation, and apoptosis. nih.govresearchgate.netfrontiersin.org

Elucidation of Precursor Molecules and Metabolic Networks

The biosynthesis of fungal secondary metabolites originates from a small number of precursor molecules derived from primary metabolism. nih.gov this compound, as a member of the maleidride family of polyketide-derived metabolites, is synthesized through complex metabolic networks that harness fundamental cellular building blocks. nih.gov

The core structure of maleidrides is formed through the dimerization of two maleic anhydride monomers. researchgate.net The biosynthesis of these monomers is believed to originate from precursors supplied by primary metabolic pathways. For example, the biosynthesis of byssochlamic acid, another fungal maleidride, utilizes hexenoate, which is synthesized by a polyketide synthase (PKS), and oxaloacetate, a key intermediate in the citric acid (TCA) cycle. nih.gov This suggests that the metabolic network for this compound likely involves the integration of the polyketide pathway and the TCA cycle to supply the necessary carbon backbones for the maleic anhydride rings. The isobutyl group found in this compound is likely derived from the amino acid valine. rsc.org

Enzymatic Transformations and Pathway Intermediates in this compound Biosynthesis

The construction of this compound from its primary precursors involves a series of precise enzymatic transformations. While the exact pathway has not been fully elucidated specifically for this compound, research on related fungal maleidrides provides a strong model for the key enzymatic steps. nih.govresearchgate.net

The initial step is the synthesis of a polyketide chain by a Polyketide Synthase (PKS). nih.govvulcanchem.com This is followed by a series of tailoring enzymes that modify the structure. A critical transformation in the biosynthesis of maleidrides is the heterodimerization reaction that forms the core ring structure. nih.gov This cyclization is catalyzed by enzymes that have been identified as ketosteroid isomerase (KSI)-like proteins, which are now proposed to be more accurately named 'maleidride dimerising cyclases' (MDCs). nih.gov

Transcriptional and Molecular Genetic Studies Influencing this compound Production

The production of this compound is controlled at the genetic level, where the expression of biosynthetic genes is modulated in response to various developmental and environmental signals. wikipedia.orggenome.gov In fungi, genes required for the biosynthesis of a specific secondary metabolite are often physically grouped together in the genome, forming a biosynthetic gene cluster (BGC). nih.govfrontiersin.org These clusters typically contain genes for the backbone synthase enzyme (like PKS), tailoring enzymes (like P450s), and regulatory proteins. frontiersin.org

Genomic and transcriptomic analyses of A. cinnamomea have provided significant insights into the genetic basis of its secondary metabolism. nchu.edu.tw Studies comparing gene expression profiles between different life stages (e.g., mycelium vs. fruiting body) or culture conditions have identified numerous differentially expressed genes (DEGs) associated with metabolite synthesis. nchu.edu.twnih.gov

For instance, transcriptomic analysis has revealed that genes encoding key enzymes in the terpenoid and polyketide pathways, such as lanosterol (B1674476) synthase and polyketide synthases, are differentially expressed in the fruiting body and mycelium. nchu.edu.twfrontiersin.org Specifically, genes for cytochrome P450 enzymes and those within the mevalonate (B85504) pathway, which produces precursors for isoprenoids, show varied expression levels that correlate with the production of specific metabolites in different tissues. nchu.edu.twkoreascience.kr This differential expression highlights the complex transcriptional regulation governing the production of the fungus's chemical arsenal, including this compound, which is primarily found in the mycelium. nih.gov A study on a compound decoction containing A. cinnamomea identified 99 DEGs, with 48 being up-regulated and 51 down-regulated, primarily related to inflammatory responses. researchgate.net

Table 1: Key Gene Families Implicated in A. cinnamomea Secondary Metabolism

Gene/Enzyme Family Proposed Function in Biosynthesis Reference
Polyketide Synthases (PKSs) Synthesis of the polyketide backbone for maleic anhydride monomers. nchu.edu.twfrontiersin.org
Terpene Synthases Involved in the biosynthesis of terpenoid compounds, another major class of metabolites in A. cinnamomea. nchu.edu.twkoreascience.kr
Cytochrome P450s Catalyze oxidative modifications (e.g., hydroxylation) on the core structure. vulcanchem.comnchu.edu.tw
Lanosterol Synthase (LSS) Key enzyme in the biosynthesis of triterpenoids. nchu.edu.tw
Methyltransferases Addition of methyl groups to pathway intermediates. vulcanchem.com

The production of secondary metabolites like this compound is highly sensitive to external factors and culture conditions. nih.gov Optimizing these parameters is a key strategy for enhancing the yield of desired compounds in fermentation processes. nih.gov Studies on A. cinnamomea have shown that the composition of the culture medium, including carbon and nitrogen sources, pH, temperature, and agitation, significantly influences mycelial growth and metabolite production. researchgate.net

For example, solid-state fermentation using rice as a substrate, supplemented with specific nitrogen sources like soybean meal, has been optimized to dramatically increase the yield of antrodin C, a structurally related maleimide (B117702) derivative. nih.gov The addition of exogenous factors can also regulate gene expression and boost production; for instance, adding talc (B1216) to submerged fermentation cultures was reported to upregulate key biosynthetic genes and increase the yield of antrodin C. frontiersin.org Similarly, co-cultivation with other natural products, such as ginger or citrus peel extracts, has been shown to enhance the production of various bioactive compounds in A. cinnamomea. nih.gov

Table 2: Optimized Culture Conditions for Antrodin C Production in Solid-State Fermentation

Parameter Optimal Value Reference
Substrate Rice (100 g) nih.gov
Nitrogen Source Soybean Meal (0.578 g) nih.gov
Mineral Salts Na₂HPO₄ (0.05 g), MgSO₄ (0.05 g) nih.gov
Initial Moisture Content 51.83% nih.gov
Inoculum Density 35.54% nih.gov
Culture Temperature 28 °C nih.gov

Through genome mining and comparative bioinformatics of various fungi, a core set of genes required for maleidride biosynthesis has been proposed. nih.govdntb.gov.ua These findings, combined with genomic data from A. cinnamomea, allow for the identification of candidate genes likely involved in the synthesis of this compound. nchu.edu.tw

The essential enzyme families include Polyketide Synthases (PKSs) for creating the initial monomers, and the recently characterized 'maleidride dimerising cyclases' (MDCs) that catalyze the crucial ring-forming dimerization step. nih.gov Additionally, enoyl-CoA isomerases have been found within maleidride biosynthetic gene clusters and are thought to play a role in the pathway. nih.gov The genome of A. cinnamomea is known to encode a suite of PKS and cytochrome P450 enzymes, which are strong candidates for involvement in the biosynthesis of its maleic anhydride derivatives. vulcanchem.comnchu.edu.tw

Table 3: Potential Enzymes in this compound Biosynthesis

Enzyme Class Putative Role Reference
Polyketide Synthase (PKS) Synthesizes fatty acid-like precursors for the maleic anhydride monomer. nih.govnih.gov
Maleidride Dimerising Cyclase (MDC) Catalyzes the key [4+2] cycloaddition (dimerization) of two monomers to form the core ring structure. nih.gov
Cytochrome P450 Monooxygenase Performs late-stage oxidative modifications on the maleidride scaffold. nih.govnchu.edu.tw

Table of Mentioned Compounds

Compound Name
4,7-dimethoxy-5-methyl-1,3-benzodioxole
Antcin A
Antcin B
Antcin K
This compound
Antrocinnamomin D
Antrodin C
Antroquinonol (B1665121)
Byssochlamic Acid
Dehydroeburicoic Acid
Dehydrosulphurenic Acid
Hexenoate
Lanosterol
Methyl Antcinate A
Methyl Antcinate B
Oxaloacetate
Valine

Strategies for Total Synthesis of this compound and Related Maleic Anhydride Derivatives

The total synthesis of this compound and its analogues often involves the construction of a substituted maleic anhydride or butenolide core. These approaches are designed to control the arrangement of atoms in three-dimensional space, which is crucial for the molecule's biological function.

Stereoselective and regioselective strategies are fundamental in the synthesis of complex natural products like this compound. These methods ensure that the correct isomers are formed, which is critical for their biological activity.

A general protocol for the synthesis of dialkyl-substituted maleic anhydrides involves the regioselective monoalkylation of dimethyl alkylidenesuccinates. thieme-connect.comthieme-connect.com This method utilizes sodium hexamethyldisilazide to induce selective alkylation, followed by base-catalyzed hydrolysis and ring closure. thieme-connect.com This approach allows for the controlled introduction of different alkyl groups at specific positions on the maleic anhydride ring. thieme-connect.com

The Diels-Alder reaction is another powerful tool for constructing cyclic systems with high stereocontrol. For instance, the reaction between furan (B31954) and maleic anhydride can be used to create key intermediates for the synthesis of complex molecules. ub.bw The conditions of this reaction can be tuned to favor the formation of specific stereoisomers. jst.go.jp For example, the Diels-Alder reaction of 3,4-dimethylpenta-1,3-diene with maleic anhydride in tetrahydrofuran (B95107) (THF) as a solvent yields the desired adduct with high selectivity. acs.orgacs.org

Photocycloaddition reactions also offer a pathway to construct the core structures of related compounds. An intramolecular [2+2]-photocycloaddition was a key step in the total synthesis of punctaporonin C, a related natural product, providing regio- and diastereoselective access to its tricyclic core. nih.gov

Reaction Type Key Reagents/Conditions Outcome Reference
Regioselective MonoalkylationDimethyl alkylidenesuccinates, Sodium hexamethyldisilazideSynthesis of dialkyl-substituted maleic anhydrides thieme-connect.comthieme-connect.com
Diels-Alder Reaction3,4-dimethylpenta-1,3-diene, Maleic anhydride, THFHighly selective formation of the desired adduct acs.orgacs.org
[2+2]-Photocycloaddition1,3-divinyl-2-cyclopentyl tetronate, photoexcitationRegio- and diastereoselective formation of a tricyclic core nih.gov

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. This includes the use of abundant and non-toxic metals like iron as catalysts, and the use of greener solvents. nih.govrsc.orgunibe.ch

Iron(III) chloride has been shown to catalyze the aerobic oxidation of tertiary anilines to form reactive iminium ion intermediates. nih.gov These intermediates can then react with various nucleophiles to produce butenolides, which are structurally related to maleic anhydrides. nih.gov Iron catalysts have also been employed in three-component reactions to synthesize cyanoalkylsulfonylated butenolides. researchgate.netresearchgate.net This method offers a radical tandem cyclization route that proceeds under mild conditions. researchgate.netresearchgate.net

The use of iron catalysts in combination with organosodium reagents in cross-coupling reactions represents another sustainable approach. unibe.ch This methodology avoids the use of more expensive and toxic heavy metals like palladium. unibe.ch Furthermore, research into aqueous micellar conditions for reactions like the Sonogashira coupling demonstrates a move towards reducing the use of volatile organic solvents. nih.govrsc.org

Catalyst/Reagent Reaction Type Key Features Reference
Iron(III) chlorideAerobic oxidation/Mannich reactionForms butenolides from tertiary anilines nih.gov
Iron catalystThree-component cyanoalkylsulfonylationMild conditions, radical tandem cyclization researchgate.netresearchgate.net
Iron catalyst with organosodium reagentsCross-coupling reactionSustainable alternative to palladium catalysis unibe.ch
Not specifiedAqueous micellar conditionsReduces use of organic solvents nih.govrsc.org

Stereoselective and Regioselective Approaches in Chemical Synthesis

Partial Synthesis and Derivatization Approaches for Structural Modification

Partial synthesis and derivatization are important for creating analogues of this compound to explore structure-activity relationships. These approaches start from a readily available natural product or a synthetic intermediate and modify its structure.

One common strategy involves the modification of the maleic anhydride or butenolide core. For example, maleic anhydride can be reacted with amines to produce maleimides, which are precursors to a variety of derivatives. researchgate.net The synthesis of N-aryl maleimide analogues has been extensively studied. researchgate.net

Another approach is the oxidative fragmentation of furans to produce functionalized butenolides. chemrxiv.org This method uses a photo-oxidation with singlet oxygen followed by an iron(II)-mediated radical fragmentation to introduce a variety of functional groups. chemrxiv.org This modular approach allows for the rapid generation of diverse butenolide structures. chemrxiv.org

Advancements in Organic Synthesis Techniques Applicable to this compound

The field of organic synthesis is constantly evolving, with new methods and technologies that can be applied to the synthesis of complex molecules like this compound. amazon.combenthambooks.comkvmwai.edu.inmdpi.commdpi.com

Catalytic asymmetric synthesis has become a cornerstone of modern organic chemistry, allowing for the preparation of enantiomerically pure compounds. acs.org This is particularly important for producing bioactive molecules where only one enantiomer is active. Chemoenzymatic strategies, which combine the selectivity of enzymes with the versatility of chemical synthesis, are also gaining prominence for the synthesis of complex natural products. nih.gov

The development of new synthetic methods, such as those involving C-H functionalization, provides more direct and efficient routes to complex structures. psu.edu For instance, a palladium-catalyzed C-H functionalization was used to construct a key bond in the total synthesis of celogentin C. psu.edu

The use of artificial intelligence and machine learning is also beginning to impact organic synthesis by predicting reaction outcomes and helping to design more efficient and sustainable synthetic routes. researchgate.net

Mechanistic Investigations of Antrocinnamomin C Activity: in Vivo Animal Models

Elucidation of Mechanistic Pathways in Specific Organ Systems (e.g., Neuroprotection, Hepatoprotection)

Currently, there is a notable absence of published in vivo animal studies specifically investigating the neuroprotective or hepatoprotective mechanisms of purified Antrocinnamomin C. The bioactivities of Antrodia cinnamomea are often attributed to a variety of compounds, including terpenoids and polysaccharides, which have been studied more extensively in animal models for organ protection than its maleic anhydride (B1165640) derivatives. frontiersin.orgnih.gov For instance, other metabolites from A. cinnamomea, such as the triterpenoid (B12794562) Antcin C, have been reported in a study to reduce oxidative stress and inflammatory cytokine levels in rats with cerebral injury, hinting at the therapeutic potential of the fungus's constituents in neuroprotection. nih.gov

The primary evidence for this compound's potential role in organ protection comes from in vitro research, which has highlighted its anti-inflammatory properties. nih.gov Inflammation is a critical pathway in the pathogenesis of both neurodegenerative diseases and liver injury. One study reported that Antrocinnamomin A, a closely related compound, demonstrated significant inhibitory activity on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Since overproduction of NO is a key factor in inflammatory damage, this suggests a potential mechanism for cytoprotection. However, it is crucial to note that these findings are from cell-based assays, and whether this mechanism translates to a therapeutic effect in a complex living organism remains to be validated through dedicated in vivo studies.

Table 1: Summary of Bioactivity Findings for this compound and Other Compounds from Antrodia cinnamomea

Role in Modulating Systemic Biomarkers and Inflammatory Cytokine Levels

Direct in vivo evidence detailing the specific role of this compound in modulating systemic biomarkers and inflammatory cytokine levels is not available in the current body of scientific literature. The investigation into its systemic effects in animal models is a necessary future step to understand its therapeutic potential.

The hypothesis that this compound may modulate such biomarkers stems entirely from its documented in vitro anti-inflammatory activity. nih.gov Inflammatory processes are orchestrated by a complex network of cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). By inhibiting inflammatory mediators like nitric oxide in cell cultures, it is plausible that this compound could influence the cytokine cascade. nih.gov However, the systemic bioavailability, distribution, and metabolic fate of this compound following administration in a living organism are unknown, and these pharmacokinetic properties are critical determinants of its ability to exert systemic effects.

Computational studies have begun to explore the potential interactions of this compound. A molecular docking analysis predicted that this compound has a high binding affinity for protein targets such as Fibronectin 1 (FN1), which is involved in inflammatory pathways. researchgate.net While these in silico models provide a theoretical basis for its mechanism, they require experimental validation in in vivo systems.

Table 2: Predicted Molecular Interactions of Antrocinnamomin from Computational Studies

Application of Advanced In Vivo Modeling for Mechanistic Elucidation (e.g., stress reporter models for early biomarker detection)

The application of advanced in vivo modeling techniques for the mechanistic study of this compound has not yet been reported. Modern toxicological and pharmacological research increasingly employs sophisticated animal models, such as transgenic stress reporter mice, to gain early and detailed insights into the mechanisms of chemical compounds. im2pact.org

Stress reporter models are engineered to provide a measurable signal, often fluorescence or bioluminescence, in response to specific cellular stress pathways, such as oxidative stress, DNA damage, or inflammation. frontiersin.orgoatext.com For example, a reporter linked to the antioxidant response element (ARE), controlled by the transcription factor Nrf2, could be used to non-invasively monitor the activation of cytoprotective pathways in real-time within a living animal. frontiersin.org Given that oxidative stress is implicated in the activities of A. cinnamomea extracts, such models would be highly valuable. frontiersin.org

These advanced models offer several advantages over traditional toxicological endpoints, including:

Early Detection: They can reveal cellular stress long before overt pathological changes occur. im2pact.org

Mechanistic Insight: They provide specific information about which cellular pathways a compound is modulating.

Reduced Animal Use: The high sensitivity and reproducibility of these models can lead to a reduction in the number of animals required for a study. frontiersin.org

Future research on this compound would greatly benefit from the use of these "smart" in vivo models to non-invasively track its effects on specific stress and inflammatory pathways in different organs, thereby accelerating our understanding of its precise mechanisms of action and potential therapeutic applications.

Structure Activity Relationship Sar Studies of Antrocinnamomin C and Derivatives

Identification of Key Structural Moieties Influencing Biological Activities

Antrocinnamomin C belongs to a class of maleic anhydride (B1165640) derivatives found in Antrodia cinnamomea. researchgate.netresearchgate.net Its chemical scaffold is characterized by several key structural moieties that are crucial determinants of its biological profile. The primary components include the maleic anhydride ring, an isobutyl group, and a substituted phenyl group.

Research comparing the biological activities of different compounds from A. cinnamomea has provided valuable SAR insights. A pivotal finding comes from a study evaluating the anti-inflammatory effects of various isolates by measuring their ability to inhibit nitric oxide (NO) production. mdpi.com In this study, maleic anhydride derivatives, including this compound and D, were found to be significantly less effective compared to their maleimide (B117702) counterparts. mdpi.com For instance, maleimide derivatives like 3-isobutyl-4-(4-methoxyphenyl)-1H-pyrrol-1-ol-2,5-dione and 3-(4-hydroxyphenyl)-4-isobutyl-1H-pyrrole-2,5-dione (Antrocinnamomin B) demonstrated moderate inhibitory activity, whereas the maleic anhydride compounds were largely inactive in the same assay. mdpi.com

This suggests that the maleimide moiety is a critical pharmacophore for the anti-inflammatory (NO inhibition) activity observed in this class of compounds, while the maleic anhydride ring present in this compound results in diminished or absent activity in this specific context. The difference between the two lies in the replacement of the oxygen atom in the anhydride ring with a nitrogen atom (often hydroxylated) in the maleimide ring, which fundamentally alters the electronic and hydrogen-bonding properties of the molecule. mdpi.comvulcanchem.com

Compound ClassKey MoietyObserved Anti-Inflammatory (NO Inhibition) ActivityReference
Maleimide Derivatives (e.g., Antrocinnamomin B)Maleimide RingModerate mdpi.com
Maleic Anhydride Derivatives (e.g., this compound)Maleic Anhydride RingNot Effective mdpi.com

Analysis of Positional and Substituent Effects on Bioactivity (e.g., Role of Methoxy (B1213986) Groups)

The substituents on the phenyl ring of antrocinnamomin-like scaffolds also play a significant role in modulating bioactivity. nih.gov The effect of a methoxy group (-OCH₃) is a classic subject of SAR studies. In an analysis of anti-inflammatory constituents from A. camphorata, a direct comparison was made between Antrocinnamomin B, which has a 4-hydroxyl (-OH) group on the phenyl ring, and a synthesized analogue, 3-isobutyl-4-(4-methoxyphenyl)-1H-pyrrol-1-ol-2,5-dione, which has a 4-methoxy (-OCH₃) group instead. mdpi.com

CompoundSubstituent at Phenyl Ring (Position 4)Observed Anti-Inflammatory (NO Inhibition) ActivityReference
Antrocinnamomin B-OH (Hydroxyl)Moderate (IC₅₀ = 27.14 µM) mdpi.com
3-isobutyl-4-(4-methoxyphenyl)-1H-pyrrol-1-ol-2,5-dione-OCH₃ (Methoxy)Moderate (IC₅₀ = 2.96 µM) mdpi.com

Computational Approaches in SAR Analysis

Computational methods are indispensable tools in modern drug discovery for predicting and explaining the interactions between small molecules and their biological targets, thereby guiding SAR studies. researchgate.netscifiniti.com

Molecular modeling and docking are computational techniques used to predict how a ligand (like this compound) binds to the active site of a target protein. mdpi.comnih.gov These simulations provide insights into the binding affinity (strength of binding) and the specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. researchgate.net

In a large-scale transcriptomic analysis aimed at identifying potential cancer biomarkers and therapies, molecular docking simulations were performed on several bioactive compounds from A. camphorata, including antrocinnamomin. frontiersin.org The study explored the binding affinities of antrocinnamomin, antcin, and antrocin against several potential protein targets, including Fibronectin (FN1), ETV5, and NRCAM. frontiersin.orgnih.gov The results revealed that these compounds demonstrated favorable binding affinities, with calculated energies ranging from -5.50 to -7.50 Kcal/mol, suggesting they can effectively interact with these protein targets. frontiersin.org Such computational predictions are vital for prioritizing compounds for further experimental testing and for understanding their potential mechanisms of action at a molecular level.

CompoundProtein Target(s)Reported Binding Affinity Range (kcal/mol)Reference
AntrocinnamominFN1, ETV5, NRCAM-5.50 to -7.50 frontiersin.org
AntcinFN1, ETV5, NRCAM-5.50 to -7.50 frontiersin.org
AntrocinFN1, ETV5, NRCAM-5.50 to -7.50 frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) modeling involves the creation of mathematical models that correlate the chemical structures of a series of compounds with their biological activities. excli.demedcraveonline.com These models use molecular descriptors—numerical values that encode the physicochemical, electronic, and steric properties of a molecule—to build a predictive equation. nih.govwikipedia.org A validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process and reducing the need for extensive experimental screening. jocpr.com

While QSAR is a powerful tool for systematically exploring SAR, specific and detailed QSAR models focused on this compound and its close analogues have not been extensively reported in the available scientific literature. The development of such models would require a dataset of structurally diverse analogues with corresponding bioactivity data, which would be a valuable future direction for this class of compounds.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Rational Design and Synthesis of SAR-Driven Analogues for Enhanced Activity

The ultimate goal of SAR studies is the rational design and synthesis of new analogues with improved biological profiles. nih.gov By leveraging the insights gained from identifying key moieties, analyzing substituent effects, and computational modeling, chemists can make targeted modifications to a lead compound. vulcanchem.com The synthesis of this compound and other related maleic anhydrides and maleimides from Antrodia has been successfully achieved, providing a foundation for creating novel derivatives. uzh.chcolab.wsresearchgate.net

For instance, the knowledge that the maleimide core is superior to the maleic anhydride core for anti-inflammatory activity would guide chemists to synthesize more maleimide-based analogues. mdpi.com Similarly, the finding that a methoxy group is a viable substitute for a hydroxyl group on the phenyl ring opens up possibilities for introducing other alkoxy groups to fine-tune properties like lipophilicity and bioavailability. mdpi.commdpi.com Research on the related compound Antrocinnamomin D has explicitly suggested that synthetic modifications to the core structure could lead to derivatives with enhanced biological activities. vulcanchem.com Therefore, the rational design and synthesis of SAR-driven analogues of this compound represents a promising strategy for developing novel therapeutic agents based on this natural product scaffold.

Advanced Analytical Methodologies for Antrocinnamomin C Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is fundamental to natural product research, enabling the separation of complex mixtures into individual components. For Antrocinnamomin C, liquid chromatography is the predominant approach.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of extracts from Antrodia cinnamomea. researchgate.net It is routinely used for the separation, purification, and quantification of specific constituents, including this compound. The method offers high resolution and sensitivity, making it ideal for creating chemical fingerprints of extracts and for quality control purposes. researchgate.net

In a typical application, reversed-phase HPLC is employed, utilizing a nonpolar stationary phase (like a C18 column) and a polar mobile phase. nih.gov The separation of this compound from other related compounds in the extract is achieved by running a gradient elution, where the composition of the mobile phase is changed over time to effectively elute compounds with varying polarities. sielc.com Detection is commonly performed using a UV-Vis detector set at a wavelength where the maleimide (B117702) or related chromophores of this compound exhibit maximum absorbance, often around 254 nm. researchgate.net

Table 1: Illustrative HPLC Parameters for this compound Analysis

Parameter Specification
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) sielc.com
Mobile Phase A: Water with 0.1% formic acid; B: Acetonitrile nih.gov
Elution Mode Gradient
Flow Rate 1.0 mL/min
Column Temperature 35°C nih.gov
Detection UV-Vis at 254 nm researchgate.net

| Injection Volume | 10 µL |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that couples the superior separation capabilities of HPLC with the highly sensitive and selective detection provided by mass spectrometry. galaxyproject.org This method is invaluable for the unambiguous identification and precise quantification of this compound, even at trace levels within complex biological matrices. researchgate.net Following chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and the mass-to-charge ratio (m/z) of the resulting ions is measured. researchgate.net

LC-MS/MS, a tandem approach, further enhances selectivity and structural confirmation by isolating a specific parent ion (precursor ion) of this compound, subjecting it to fragmentation, and analyzing the resulting product ions. researchgate.net This technique is particularly crucial for pharmacokinetic studies, where it can detect and quantify the compound and its metabolites in biological fluids like plasma. researchgate.netekb.eg

Table 2: Typical LC-MS Method Summary for Analysis of Antrodia cinnamomea Compounds

Stage Parameter Description
Liquid Chromatography Column C8 or C18 reverse-phase researchgate.net
Mobile Phase Acetonitrile/Water gradient system researchgate.net
Mass Spectrometry Ionization Source Electrospray Ionization (ESI) or APCI (Positive/Negative mode) researchgate.net
Detection Mode Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) researchgate.net

High-Performance Liquid Chromatography (HPLC)

Spectrometric Methods for Structural Elucidation and Quantitative Analysis

Spectrometric methods are essential for determining the chemical structure of isolated compounds and for various quantitative assays.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of organic molecules like this compound. vulcanchem.com The most common nuclei analyzed are ¹H (proton) and ¹³C (carbon-13). pressbooks.pub

¹H NMR: Provides information about the number of different types of protons in the molecule, their chemical environment, and their proximity to other protons.

¹³C NMR: Reveals the number of non-equivalent carbon atoms and provides insight into their hybridization state (sp³, sp², sp). pressbooks.pubcareerendeavour.com

For a complete and unambiguous assignment of the structure, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) is required. These advanced techniques map the connectivity between protons and carbons, allowing for the definitive assembly of the molecular skeleton. nih.gov

Table 3: Hypothetical NMR Data for this compound Structural Assignment

Experiment Information Yielded
¹H NMR Chemical shifts (δ) and coupling constants (J) of protons.
¹³C NMR Chemical shifts (δ) of unique carbon atoms. pressbooks.pub
COSY Shows proton-proton (¹H-¹H) couplings within the same spin system.
HSQC Correlates protons directly to their attached carbons (¹JCH).

| HMBC | Shows longer-range couplings between protons and carbons (²JCH, ³JCH). |

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a compound. bioanalysis-zone.com Unlike standard mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or five decimal places). bioanalysis-zone.comalgimed.com This precision allows for the calculation of a unique elemental formula. mdpi.com For a newly isolated natural product like this compound, obtaining an accurate mass measurement is a crucial first step in its identification, helping to distinguish it from isomers or other compounds with the same nominal mass.

Table 4: Example of HRMS Data for this compound (C₁₄H₁₅NO₄)

Parameter Value
Molecular Formula C₁₄H₁₅NO₄
Theoretical Exact Mass [M+H]⁺ 262.1074
Measured Exact Mass [M+H]⁺ 262.1072

| Mass Accuracy (ppm) | < 5 ppm |

UV-Visible (UV-Vis) spectrophotometry is a versatile and widely used technique in the study of this compound. nihs.go.jp Its application is twofold: as a primary detection method in HPLC and in various in vitro bioassays. researchgate.netamhsr.org An absorption spectrum, which plots absorbance against wavelength, reveals the wavelength of maximum absorption (λmax), which is characteristic of the compound's chemical structure and is the optimal wavelength for quantification. nihs.go.jp

In biological activity screening, UV-Vis spectrophotometry is the basis for many colorimetric assays. icm.edu.pl For instance, in antioxidant assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test, the activity of this compound is quantified by measuring the decrease in absorbance of the colored DPPH radical at a specific wavelength (e.g., 517 nm) upon its reduction by the antioxidant. Similarly, in enzyme inhibition assays, the reaction rate is often monitored by the appearance or disappearance of a colored product or substrate over time. amhsr.org

Table 5: Application of UV-Vis Spectrophotometry in a DPPH Antioxidant Assay

Step Procedure Measurement
1. Preparation A solution of DPPH radical in a suitable solvent (e.g., methanol) is prepared. Initial absorbance of the DPPH solution is measured at ~517 nm.
2. Reaction This compound solution is added to the DPPH solution. The mixture is incubated for a set period (e.g., 30 minutes).

| 3. Quantification | The absorbance of the mixture is measured again at ~517 nm. | The percentage of radical scavenging activity is calculated from the decrease in absorbance. |

High-Resolution Mass Spectrometry (HRMS)

Electrochemical Assays in Mechanistic and Activity Research

Electrochemical assays are powerful tools for investigating the mechanistic pathways and biological activities of electroactive compounds like this compound. These methods function by converting biochemical events into measurable electrical signals, offering a viable option for precise compound detection through efficient signal transduction. rjonco.comcanatu.com The core of this technique is an electrode, which provides stable support for immobilizing biomolecules and facilitating electron movement. canatu.com

Recent advances in instrumentation and machine learning have paved the way for accelerated and automated studies of electrochemical fundamentals. chemrxiv.org For a compound such as this compound, these assays can provide significant insights into its redox properties and potential therapeutic activities. The primary advantages of electrochemical sensors include their low cost, potential for rapid and real-time detection, and simple operation. frontiersin.org

In mechanistic research, electrochemical techniques like cyclic voltammetry are frequently employed. researchgate.net For decades, this has been a key method for generating valuable mechanistic information for redox-active chemical systems. researchgate.net Such analysis allows researchers to study interfacial electron transfer steps and subsequent chemical reactions, often referred to as an EC mechanism. chemrxiv.org Deep-learning-based algorithms can now automatically analyze cyclic voltammograms to designate a probable electrochemical mechanism, aiding researchers in their investigations and helping to analyze complex electrochemical systems with minimal human intervention. researchgate.netnih.gov This approach could be applied to understand the oxidation or reduction pathways of this compound, revealing how it might interact with biological systems on a molecular level.

For activity research, electrochemical biosensors can be designed to assess specific biological properties. These sensors often incorporate biorecognition elements like enzymes or antibodies to detect specific analytes with high accuracy and selectivity. canatu.commdpi.com For example, to evaluate the antioxidant activity of a phytochemical, a biosensor might be used. nih.gov The development of sensors using materials like carbon nanotubes and gold nanoparticles has been shown to significantly improve sensitivity and selectivity. frontiersin.orgnih.gov Such a sensor could be used to quantify the antioxidant capacity of this compound by measuring its ability to scavenge free radicals or interact with specific oxidative enzymes. The high sensitivity of modern electrochemical sensors unlocks new detection capabilities for novel assays. canatu.com

Method Validation and Quality Control in Analytical Procedures

Method validation and quality control are foundational components for producing reliable, consistent, and accurate analytical data in the study of any chemical compound, including this compound. globalresearchonline.net These processes ensure that an analytical method is suitable for its intended purpose. globalresearchonline.net

Method Validation

Analytical method validation is the documented process of demonstrating that a specific analytical procedure will consistently produce results that meet predetermined specifications and quality attributes. globalresearchonline.netresearchgate.net A comprehensive validation process assesses several key performance characteristics, as defined by international guidelines. globalresearchonline.net

The primary parameters for method validation include:

Accuracy : This measures the closeness of agreement between the test result and the true or accepted reference value. researchgate.net It is often assessed by analyzing a sample with a known concentration of the analyte and comparing the measured value to the true value. researchgate.net

Precision : This expresses the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually considered at three levels: repeatability, intermediate precision, and reproducibility.

Specificity : This is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. globalresearchonline.net

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. researchgate.net

Range : The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. researchgate.net

Robustness : A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. globalresearchonline.net

The validation process must be thoroughly documented in a validation protocol, which details the procedures, acceptance criteria, and responsibilities. scribd.com

Table 1: Illustrative Data for a Hypothetical Method Validation of this compound Analysis via HPLC

Validation ParameterMeasurementAcceptance CriteriaResult
Accuracy % Recovery of spiked sample98.0% - 102.0%99.5%
Precision (Repeatability) Relative Standard Deviation (RSD)≤ 2.0%0.85%
Precision (Intermediate) Relative Standard Deviation (RSD)≤ 3.0%1.25%
Linearity Correlation Coefficient (r²)≥ 0.9990.9998
Range Concentration Range (µg/mL)1 - 100 µg/mLMeets Requirement
LOD Signal-to-Noise Ratio~3:10.1 µg/mL
LOQ Signal-to-Noise Ratio~10:10.5 µg/mL
Specificity No interference from blank/placeboNo peaks at analyte retention timePassed

Quality Control

Quality Control (QC) consists of the activities required during sample preparation and analysis to produce data of a desired quality and to document it. epa.gov It is an integral part of a broader Quality Assurance (QA) program, which involves management oversight to ensure data quality objectives are met. epa.gov

A robust QC process includes several key elements:

Setting Quality Standards : Establishing clear and measurable standards for the quality of results. usewhale.io

Routine Analysis of QC Samples : Regularly analyzing certified reference materials or laboratory control samples to monitor the continued performance of the analytical method. epa.gov This helps give confidence and validity to the results and indicates when problems may exist. nutritionintl.org

Documentation and SOPs : All procedures, from sample collection and storage to analysis and data reporting, must be documented in Standard Operating Procedures (SOPs) to ensure consistency. usewhale.iowho.int

Instrument Calibration and Maintenance : Ensuring all equipment is properly calibrated and maintained is crucial, as a pipette that is not calibrated or an instrument that is not maintained properly can cause erroneous results. who.int

Training and Personnel : Analysts must be appropriately trained to understand the principles of the methods and to properly execute them and interpret the data.

By implementing rigorous method validation and continuous quality control, researchers can ensure that the data generated for a compound like this compound is defensible, comparable, and of high quality, which is essential for any further scientific or clinical application. epa.govwho.int

Future Directions and Research Perspectives on Antrocinnamomin C

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) for Comprehensive Understanding

The application of "omics" technologies promises to deliver a system-level understanding of the biological effects of Antrocinnamomin C. humanspecificresearch.orgnih.gov These high-throughput methods analyze the entire collection of a specific type of biological molecule (e.g., genes, proteins, metabolites) to create a comprehensive snapshot of cellular activity. humanspecificresearch.orgnih.gov

Transcriptomics: This technology studies the complete set of RNA transcripts produced by an organism's genome at a specific time. humanspecificresearch.orgnumberanalytics.com For this compound, transcriptomic analysis, such as RNA-seq, can identify which genes are turned on or off in cells upon treatment. wikipedia.org This can reveal the genetic and signaling pathways modulated by the compound, offering clues to its mechanism of action. wikipedia.org For example, transcriptomic studies on Antrodia cinnamomea have already helped to elucidate the biosynthetic pathways of other metabolites like antroquinonol (B1665121) and antrodin C. nih.gov A similar approach for this compound would clarify its own biosynthesis and its effects on cellular gene expression.

Proteomics: As the functional endpoint of gene expression, the proteome represents the entire set of proteins in a cell or tissue. nih.gov Proteomic techniques, such as mass spectrometry-based approaches, can identify which proteins change in abundance or modification state after exposure to this compound. nih.govfrontiersin.orgnih.gov This provides direct insight into the cellular machinery affected by the compound. For instance, proteomic analysis could confirm if this compound treatment leads to changes in inflammatory or metabolic proteins, aligning with its observed bioactivities. peerj.com

Metabolomics: This field involves the comprehensive analysis of all metabolites within a biological sample. humanspecificresearch.org By profiling the metabolome of cells treated with this compound, researchers can understand its impact on cellular metabolism. This could reveal, for example, how the compound affects energy production, nutrient utilization, or the synthesis of other important small molecules, providing a detailed view of its physiological impact.

The true power of these technologies lies in their integration. A multi-omics approach, combining transcriptomic, proteomic, and metabolomic data, can provide a holistic view of how this compound perturbs cellular networks, from gene transcription to protein function and metabolic output.

Omics TechnologyCore FocusPotential Application for this compound
Transcriptomics Analysis of all RNA transcripts (the transcriptome). wikipedia.orgIdentify genes and signaling pathways regulated by this compound; Elucidate its biosynthetic pathway. nih.gov
Proteomics Large-scale study of proteins (the proteome). humanspecificresearch.orgDetermine changes in protein expression and post-translational modifications; Identify direct protein targets. nih.gov
Metabolomics Comprehensive analysis of all metabolites. humanspecificresearch.orgAssess the impact on cellular metabolic pathways and energy status.

Advanced Mechanistic Modeling and Systems Biology Approaches

To make sense of the vast datasets generated by omics technologies, advanced computational methods are essential. wellcomeconnectingscience.org Systems biology utilizes mechanistic modeling to simulate and predict the behavior of complex biological systems. uwaterloo.canih.gov

These models can integrate data from genomics, proteomics, and metabolomics to create dynamic representations of cellular processes. nih.gov For this compound, a systems biology approach could involve:

Constructing Network Models: Building interaction networks that map the relationships between the genes, proteins, and metabolites affected by this compound. wellcomeconnectingscience.org

Dynamic Simulations: Using these models to perform in silico (computer-based) simulations that predict how cells will respond to the compound under different conditions. uwaterloo.caplos.org This can help formulate new hypotheses about its mechanism of action that can then be tested experimentally.

Target Identification: A well-constructed model can help identify the most critical nodes in a network—the "hubs" that, when targeted by a compound like this compound, have the most significant downstream effects.

Combining mechanistic models with machine learning can further enhance predictive power, helping to analyze complex patterns in large datasets and generate new insights into the compound's effects across different biological scales. frontiersin.org

Potential for Biosynthetic Engineering and Optimized Production Strategies

The natural production of this compound in Antrodia cinnamomea is limited by the fungus's slow growth and the rarity of its host tree. researchgate.net Therefore, developing alternative and optimized production strategies is a critical area of future research.

Biosynthetic Pathway Elucidation: A prerequisite for metabolic engineering is a complete understanding of the compound's biosynthetic pathway. Genomic and transcriptomic analyses of A. cinnamomea can identify the specific genes and enzymes, such as polyketide synthases and cytochrome P450s, responsible for producing this compound. frontiersin.orgvulcanchem.com

Heterologous Expression: Once the biosynthetic genes are identified, they can be transferred into a fast-growing host organism, such as E. coli or yeast. This process, known as heterologous expression, can enable large-scale, controlled production of the compound in industrial fermenters.

Fermentation Optimization: For production within A. cinnamomea, fermentation conditions can be optimized to enhance yield. Research on other metabolites from this fungus has shown that strategies like altering culture media, adding precursor molecules, or using specific extractants during fermentation can significantly boost the production of target compounds. frontiersin.orgnih.govnih.gov Similar strategies, such as the "one-strain-many-compounds" (OSMAC) approach, could be systematically applied to increase the yield of this compound. researchgate.net

Genetic Engineering: Advanced genetic engineering techniques can be used to modify the metabolic pathways of the producing organism to channel more resources towards the synthesis of this compound. nih.gov This could involve upregulating key biosynthetic genes or knocking out competing metabolic pathways. nih.gov

Exploration of Novel Biological Targets and Pathway Interactions

While initial studies have pointed to the anti-inflammatory properties of this compound, its full range of biological targets remains largely unexplored. nih.gov Future research should focus on identifying novel molecular targets and understanding its complex interactions with cellular pathways.

Molecular docking studies have already provided initial hypotheses, suggesting that this compound can bind to proteins like fibronectin (FN1), ETV5, and NRCAM, which are implicated in cancer pathogenesis. frontiersin.orgresearchgate.net Further investigation into these and other potential interactions is needed. Research on related compounds from A. cinnamomea offers valuable clues. For example, Antcin C modulates the Nrf2 and TLR-4 pathways, while Antrocin is a known inhibitor of the critical PI3K/Akt/mTOR signaling cascade, which is involved in cell growth and proliferation. nih.govresearchgate.net Investigating whether this compound also affects these or related pathways could reveal new therapeutic applications.

Comparative Mechanistic Studies with Other Bioactive Metabolites from Antrodia cinnamomea

Antrodia cinnamomea produces a rich diversity of bioactive compounds, including other antrocinnamomins, antrodins, triterpenoids (like antcins), and ubiquinone derivatives (like antroquinonol). researchgate.netfrontiersin.orgnih.gov Comparative studies are essential to understand the unique and potentially synergistic effects of this compound.

By directly comparing the mechanistic profiles of this compound with other key metabolites, researchers can address several important questions:

Structure-Activity Relationships: How do small differences in chemical structure between this compound and its analogs (e.g., Antrocinnamomin A, B, D) affect their biological activity and potency? vulcanchem.com

Unique vs. Overlapping Mechanisms: Does this compound act through the same or different pathways as other major compounds like the antcins or antroquinonol? researchgate.netfrontiersin.org

Potential for Synergy: Could combining this compound with other A. cinnamomea metabolites lead to enhanced therapeutic effects?

Q & A

Q. What ethical and methodological standards govern in vivo studies of this compound’s toxicological profile?

  • Answer : Adhere to ARRIVE guidelines for animal reporting: specify strain, sex, and age-matched cohorts. Use randomized blinding for treatment allocation. Include positive controls (e.g., cisplatin for nephrotoxicity) and histopathological analysis by blinded evaluators .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.